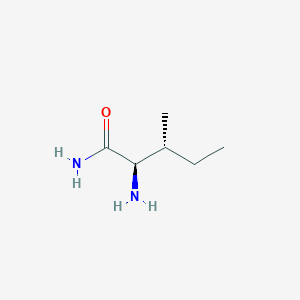![molecular formula C16H17N3O2 B14156876 (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide CAS No. 313273-02-8](/img/structure/B14156876.png)
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenyl group, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent.
Introduction of the oxoethyl group: The pyrazole derivative is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Coupling with the phenylprop-2-enamide: The final step involves coupling the intermediate with 3-phenylprop-2-enamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale synthesis.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as DNA replication or protein synthesis.
Induce apoptosis: In cancer cells through the activation of specific signaling pathways.
Propriétés
Numéro CAS |
313273-02-8 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-10-13(2)19(18-12)16(21)11-17-15(20)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,20)/b9-8+ |
Clé InChI |
HXZMKFBCKQRXAE-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC(=NN1C(=O)CNC(=O)/C=C/C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NN1C(=O)CNC(=O)C=CC2=CC=CC=C2)C |
Solubilité |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)


![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B14156846.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)


![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)
